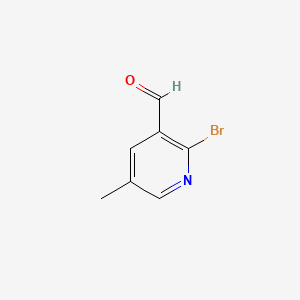

2-Bromo-5-methylnicotinaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

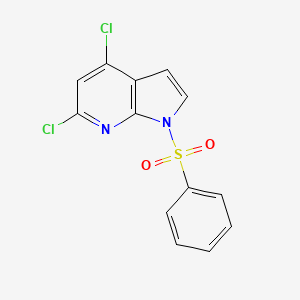

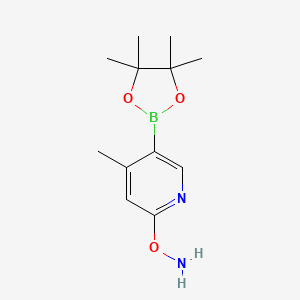

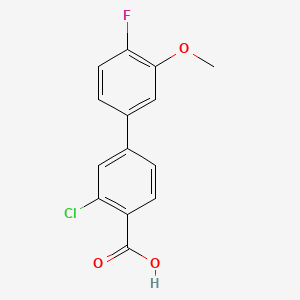

2-Bromo-5-methylnicotinaldehyde is a chemical compound with the molecular formula C7H6BrNO . It is also known as 2-Bromo-5-Methyl-pyridine-3-carbaldehyde .

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-methylnicotinaldehyde consists of a pyridine ring with a bromine atom at the 2-position and a methyl group and an aldehyde group at the 5-position .科学的研究の応用

Palladium-Catalyzed Cross-Coupling

2-Bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde derivatives, closely related to 2-bromo-5-methylnicotinaldehyde, have been extensively utilized in palladium-catalyzed cross-coupling reactions. These compounds serve as crucial substrates for synthesizing a wide array of compounds with potential biological, medicinal, and material applications. The past decade has seen significant advancements in the field of bromovinyl aldehyde chemistry, emphasizing methods that exploit these substrates under palladium-catalyzed conditions (Ghosh & Ray, 2017).

Metal Ion Detection and Extraction

Schiff bases derived from bromo-substituted benzaldehydes, akin to 2-bromo-5-methylnicotinaldehyde, have been synthesized and employed as modifiers for octadecyl silica disks. These modified disks are used for the preconcentration of trace amounts of metal ions, such as copper(II), from water samples before their determination by flame atomic absorption spectrometry. This application underlines the role of such compounds in enhancing the detection and extraction of metal ions from environmental samples (Fathi & Yaftian, 2009).

Organic Synthesis and Ligand Formation

The versatility of bromo-substituted aldehydes extends to their use in the synthesis of complex organic molecules and ligands. For example, salicylaldehydes, which share a bromo-substitution pattern with 2-bromo-5-methylnicotinaldehyde, have been employed in one-pot halomethylation reactions. These reactions provide a convenient method for attaching functional arms to salicylaldehydes, facilitating their further application in organic and coordination chemistry for the synthesis of heteroditopic ligands and receptors for metal salts (Wang et al., 2006).

Biological Activity and Drug Discovery

Furthermore, bromo-substituted compounds are pivotal intermediates in drug discovery processes. They are synthesized through various chemical reactions and optimized synthetic routes, demonstrating their critical role in the development and quick supply of key intermediates for medicinal chemistry laboratories. Their modification and optimization for increased yield and purity are essential steps toward the development of new pharmaceuticals (Nishimura & Saitoh, 2016).

Safety and Hazards

特性

IUPAC Name |

2-bromo-5-methylpyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5-2-6(4-10)7(8)9-3-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLFQJCGEWXUKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743832 |

Source

|

| Record name | 2-Bromo-5-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227577-73-2 |

Source

|

| Record name | 2-Bromo-5-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B577653.png)